5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
5-Bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative featuring a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N7 position. The SEM group enhances solubility and stability during synthetic procedures while allowing selective deprotection under acidic conditions (e.g., HCl or TFA) . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as CHK1 and JAK1 inhibitors . Its molecular formula is C₁₂H₁₇BrClN₃OSi (MW: 362.74), with a CAS registry number 1034769-73-7 .
Properties
IUPAC Name |
2-[(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-6-9(13)10-11(14)15-7-16-12(10)17/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCHJKIUABEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: : The synthesis often begins with a substituted pyrimidine or pyrrole compound.
Bromination and Chlorination: : These steps involve the introduction of bromine and chlorine atoms to the core structure. Reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂) are commonly used.
Introduction of Trimethylsilyl Group: : Trimethylsilyl chloride (TMSCl) in the presence of a base is used to introduce the trimethylsilyl group.
Reaction Conditions: : Reactions are typically conducted under inert atmosphere (argon or nitrogen) and may require temperature control to prevent decomposition.
Industrial Production Methods
While specific large-scale industrial production methods for this exact compound are proprietary, standard practices involve continuous flow processes to ensure high yield and purity. Safety protocols and environmental considerations are also paramount in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Substitution: : The bromine and chlorine atoms can undergo substitution reactions with nucleophiles.
Oxidation: : This compound may participate in oxidation reactions leading to the formation of pyrrolo[2,3-d]pyrimidine oxides.
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrazine or palladium-catalyzed hydrogenation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): : For bromination.
Thionyl Chloride (SOCl₂): : For chlorination.
Trimethylsilyl Chloride (TMSCl): : For silylation.
Hydrazine (N₂H₄): : For reduction.
Major Products Formed
The major products formed from these reactions vary based on the reacting group but often result in substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activity.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Chemistry
It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology
Its derivatives are explored for their potential as enzyme inhibitors, offering pathways for therapeutic applications.
Medicine
Research into its derivatives has shown potential in developing treatments for cancers, viral infections, and neurological disorders.
Industry
It is used in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action for derivatives of 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves:
Molecular Targets: : Enzymes and receptors that are critical to disease pathways.
Pathways Involved: : Inhibition of key enzymes or interference in DNA/RNA synthesis.
Comparison with Similar Compounds
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Methyl group at N7 instead of SEM.
- Molecular Formula : C₇H₅BrClN₃ (MW: 246.49) .
- Key Differences: The methyl group is smaller and less polar, reducing solubility in organic-aqueous mixed solvents compared to SEM-protected analogs . Limited utility in multi-step syntheses due to irreversible alkylation; unlike SEM, methyl cannot be selectively removed . Used in coupling reactions with aryl acetic acids to generate anticancer agents .
5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Bulkier triisopropylsilyl (TIPS) group at N5.
- Molecular Formula : C₁₅H₂₃BrClN₃Si (MW: 388.81) .
- TIPS is more stable under basic conditions but requires harsh fluoride-based deprotection (e.g., TBAF) .
Functional Group Variations
5-Bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Biological Activity
5-Bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H15BrClN3OSi, and it possesses a pyrrolopyrimidine core known for its diverse biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, emphasizing its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
The primary biological activity of this compound arises from its ability to inhibit specific kinases. Kinases are critical enzymes that regulate various cellular processes through phosphorylation. By binding to the active sites of these enzymes, the compound disrupts signaling pathways essential for cell proliferation and survival, making it particularly relevant in cancer therapy.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown effectiveness in inhibiting several key kinases involved in tumor growth.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing pro-apoptotic proteins (e.g., caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest, halting the proliferation of cancer cells at critical checkpoints .
Research Findings
Recent studies have highlighted the efficacy of this compound against various cancer cell lines.
Efficacy Against Cancer Cell Lines
A comparative analysis of several pyrrolopyrimidine derivatives demonstrated that this compound exhibits promising cytotoxic effects across multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-4-chloro... | HepG2 (Liver Cancer) | 29 - 59 | Kinase inhibition, apoptosis induction |
| 5-Bromo-4-chloro... | HeLa (Cervical Cancer) | 40 - 204 | Cell cycle arrest |
| 5-Bromo-4-chloro... | MDA-MB-231 (Breast Cancer) | 43.15 - 68.17 | Kinase inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to other known inhibitors like sunitinib.
Case Studies
- In Vitro Studies : In vitro studies on HepG2 cells revealed that treatment with this compound led to a significant increase in apoptotic markers and a decrease in cell viability, indicating its potential as an effective anticancer agent .
- Molecular Docking Studies : Molecular docking studies have illustrated that the binding interactions between this compound and target kinases are comparable to those observed with established tyrosine kinase inhibitors (TKIs), suggesting a similar mechanism of action and potential for therapeutic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
